Vhmdp - 91874-97-4

Vhmdp

Catalog Number: EVT-1544485
CAS Number: 91874-97-4
Molecular Formula: C35H38N4O5
Molecular Weight: 594.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Vhmdp is a compound that has garnered attention in various scientific fields due to its unique properties and potential applications. While specific details about Vhmdp may not be widely documented, its classification typically falls under synthetic organic compounds, often explored in medicinal chemistry and materials science.

Classification

Vhmdp can be classified as a synthetic organic compound. Its classification may also extend to categories based on its functional groups or applications, such as pharmaceuticals or polymers.

Synthesis Analysis

Methods

The synthesis of Vhmdp likely involves several established organic chemistry techniques. Common methods for synthesizing similar compounds include:

  • Condensation Reactions: Combining two or more reactants to form a larger molecule, often with the elimination of a small molecule (like water).
  • Functional Group Transformations: Modifying existing functional groups to enhance reactivity or alter properties.
  • Multi-step Synthesis: Involving several reactions to build the desired compound from simpler precursors.

Technical Details

The synthesis process would typically require careful control of reaction conditions, including temperature, pressure, and reaction time. Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) would be crucial for monitoring the progress and confirming the structure of the synthesized compound.

Molecular Structure Analysis

Structure

While specific structural data for Vhmdp is not readily available, compounds in its class often exhibit complex three-dimensional arrangements that influence their reactivity and interaction with biological systems.

Data

Molecular modeling and computational chemistry tools can provide insights into the potential structure of Vhmdp. Parameters like bond lengths, angles, and torsional angles would be analyzed to predict its physical behavior.

Chemical Reactions Analysis

Reactions

Vhmdp may participate in various chemical reactions typical for organic compounds, including:

  • Nucleophilic Substitution: Where nucleophiles replace leaving groups in a molecule.
  • Electrophilic Addition: Involving the addition of electrophiles to nucleophilic sites within the compound.
  • Redox Reactions: Where oxidation states of atoms within Vhmdp change, affecting its reactivity and stability.

Technical Details

The kinetics and thermodynamics of these reactions would be studied to optimize conditions for desired outcomes. This analysis might involve using catalysts to enhance reaction rates or yields.

Mechanism of Action

Process

The mechanism of action for Vhmdp would depend on its specific interactions at the molecular level. For compounds with pharmacological applications, this could involve:

  • Receptor Binding: Interacting with specific biological receptors to elicit a physiological response.
  • Enzyme Inhibition: Blocking enzyme activity that leads to therapeutic effects.

Data

Experimental studies using techniques like surface plasmon resonance or fluorescence resonance energy transfer could elucidate these mechanisms by measuring binding affinities and kinetics.

Physical and Chemical Properties Analysis

Physical Properties

Common physical properties analyzed for compounds like Vhmdp may include:

  • Melting Point: Indicates purity and stability.
  • Solubility: Important for determining bioavailability in pharmaceutical applications.
  • Density: Affects formulation and processing in material sciences.

Chemical Properties

Chemical properties would involve:

  • Reactivity with Acids/Bases: Understanding how Vhmdp behaves under different pH conditions.
  • Stability under Heat/Light: Critical for storage and application considerations.

Relevant data could include experimental values obtained through standardized testing methods.

Applications

Vhmdp has potential applications across various scientific fields:

  • Pharmaceuticals: As a candidate for drug development, targeting specific diseases through its mechanism of action.
  • Material Science: In creating advanced materials with tailored properties for electronics or coatings.
  • Biotechnology: Potential use in biochemical assays or as a reagent in synthetic biology applications.
Introduction to VH Domains in Heavy Chain-Only Antibodies (VHH)

Historical Evolution of Antibody Structural Diversity

The discovery of antibodies devoid of light chains, now known as Heavy Chain-only Antibodies (HCAbs), in camelids (including camels, llamas, alpacas) in the late 1980s and early 1990s marked a paradigm shift in immunology and antibody engineering [1]. This finding challenged the long-standing dogma that functional antibodies universally comprise paired heavy (H) and light (L) chains. The conventional mammalian immunoglobulin G (IgG) structure, dominant in humans and most mammals, consists of two identical heavy chains and two identical light chains, forming a Y-shaped molecule. Each chain contains constant domains and variable domains (VH and VL), with the antigen-binding site formed by the paired VH-VL domains [1].

The evolutionary divergence leading to functional HCAbs in camelids is thought to be an adaptation. While the precise evolutionary pressure remains under investigation, the significant physicochemical advantages conferred by the isolated VH domain (VHH) are evident. Unlike conventional VH domains, which are insoluble and non-functional when expressed alone due to their hydrophobic interface normally interacting with the VL domain, camelid VHH domains possess critical amino acid substitutions. These substitutions, notably in the former VL interaction surface (Framework Region 2), replace hydrophobic residues (e.g., Val42, Gly49, Leu50, Trp52 in humans) with more hydrophilic ones (e.g., Phe42, Glu49, Arg50, Gly52 in camelids), conferring solubility, stability, and the ability to bind antigens autonomously [1]. This discovery unlocked a new class of therapeutic and diagnostic agents – single-domain antibodies (sdAbs) – derived from the VHH domain.

Table 1: Evolution of Antibody Structural Diversity

Antibody TypeSpecies OriginKey Structural ComponentsDiscovery TimelineFunctional Antigen-Binding Unit
Conventional IgGMost Mammals2 Heavy Chains (VH-CH1-CH2-CH3), 2 Light Chains (VL-CL)1960s (Characterization)Heterodimeric VH-VL Pair
HCAb (IgG2/IgG3)Camelids (Camels, Llamas, Alpacas)Heavy Chains Only (VHH-CH2-CH3), NO Light Chains1993 [1]Monomeric VHH Domain
IgNARCartilaginous Fishes (Sharks)Heavy Chain Dimers (V-NAR-C), NO Light ChainsMid-1990sMonomeric V-NAR Domain

Definition and Unique Characteristics of VHH

The VHH domain is defined as the single variable domain derived from the heavy chain of camelid HCAbs. It constitutes the complete, functional antigen-binding entity within these unusual antibodies. Key characteristics distinguish VHHs from conventional antibody VH domains and underpin their utility:

  • Small Size and Monovalency: VHHs are among the smallest known naturally occurring antigen-binding fragments (~12-15 kDa, ~110-130 amino acids). This is roughly one-tenth the size of a conventional IgG (~150 kDa). Their small size confers enhanced tissue penetration and access to cryptic epitopes, such as enzyme active sites or G-protein-coupled receptor clefts, often inaccessible to bulkier conventional antibodies [1].
  • High Stability and Solubility: Engineered by natural evolution, VHHs exhibit exceptional resistance to denaturation. They withstand extreme conditions including high temperatures (often remaining folded >90°C), extreme pH, exposure to proteases, and chemical denaturants that would irreversibly unfold conventional antibodies or their Fab/cFv fragments. This robustness stems from their optimized hydrophilic surface and tightly packed, disulfide bond-stabilized core structure [1]. Unlike isolated human VH domains, they are highly soluble due to key hydrophilic substitutions in former interaction interfaces.
  • Extended and Flexible CDR3 Loops: The Complementarity Determining Region 3 (CDR3) of the VHH domain is typically longer and exhibits greater structural diversity than that found in conventional VH domains. This loop can form unique structures, such as finger-like protrusions or disulfide-bonded "knobs," enabling it to reach into concave epitopes (e.g., catalytic sites of enzymes) with high shape complementarity. This feature significantly expands the potential epitope repertoire targetable by VHHs [1].
  • High Affinity and Specificity: Despite their small size and single-domain nature, VHHs can achieve affinities for their targets (equilibrium dissociation constant, Kd) in the nanomolar to picomolar range, rivaling or sometimes exceeding those of conventional antibodies. Their monovalency avoids avidity effects but ensures precise targeting of single epitopes.
  • Ease of Production and Engineering: The single-gene nature of VHHs simplifies genetic manipulation compared to multi-chain conventional antibody fragments (e.g., scFvs, Fabs). They are efficiently produced in cost-effective microbial expression systems like E. coli or yeast, yielding high quantities of soluble, functional protein. This facilitates large-scale production and straightforward engineering for affinity maturation, fusion proteins (bispecifics, antibody-drug conjugates), or diagnostic conjugates [1].

Table 2: Defining Structural & Functional Characteristics of VHH Domains

CharacteristicVHH DomainStructural Basis/Implication
Molecular Weight~12-15 kDaSmallest functional antigen-binding unit.
ArchitectureSingle immunoglobulin variable domain (β-sandwich fold)Monomeric, no pairing required.
SolubilityHighHydrophilic substitutions (F42, E49, R50, G52) in former VL interface.
Thermal StabilityHigh (Often Tm > 65°C, some >80°C)Tight core packing, optimized hydrogen bonding network, disulfide bonds.
Chemical StabilityResistant to denaturation by chaotropes, detergents, extreme pH.Robust folding core, lack of aggregation-prone interfaces.
CDR3 Length & DiversityOften longer (up to 24+ residues), structurally diverse (β-hairpins, bulges).Can form convex paratopes ("nanobins") reaching into concave epitopes (enzyme sites).
Expression YieldTypically high in microbial systems (E. coli, yeast)Single gene, no complex folding or inter-chain disulfides needed. Soluble expression.
Epitope RecognitionCan target cryptic or conformational epitopes inaccessible to conventional AbsSmall size, flexible CDR3, convex paratope.

Comparative Analysis of VHH vs. Conventional Immunoglobulins

VHHs offer distinct advantages and some differences compared to conventional immunoglobulins (IgGs) and their derived fragments (Fab, scFv):

  • Structural Simplicity and Size:
  • Conventional IgG/Fab/scFv: Large, multi-chain complexes (IgG ~150 kDa, Fab ~50 kDa, scFv ~25-30 kDa). Fab and scFv require correct pairing and folding of VH and VL domains. scFvs can suffer from aggregation due to exposed hydrophobic interfaces.
  • VHH: Single, small (12-15 kDa) domain. No chain pairing required, eliminating issues like mispairing or aggregation common in scFv fragments. The small size enables rapid blood clearance (useful for imaging) but may require engineering (e.g., PEGylation, albumin binding) for therapeutic applications needing longer serum half-life [1].
  • Stability and Robustness:
  • Conventional IgG/Fab/scFv: Relatively sensitive to heat, pH extremes, and proteolysis. Fab fragments are more stable than scFvs but larger. ScFvs are prone to aggregation and instability, especially under stress conditions.
  • VHH: Exhibits superior stability under harsh conditions (temperature, pH, proteases, chemical denaturants). This translates to longer shelf-life, suitability for topical applications (e.g., gut, where conventional antibodies degrade), and potential for inhalational delivery [1].
  • Antigen Recognition and Paratope:
  • Conventional IgG/Fab/scFv: Utilize a relatively flat paratope formed by 6 CDR loops (3 from VH, 3 from VL) for antigen binding. Access to deep pockets or clefts on antigens can be sterically hindered.
  • VHH: Uses only 3 CDR loops (CDR1, CDR2, CDR3) for binding. The extended and versatile CDR3 often plays a dominant role, capable of forming convex paratopes that penetrate cavities (e.g., enzyme active sites). VHHs can also bind "non-classical" epitopes like ions or small molecules effectively [1].
  • Production and Cost:
  • Conventional IgG: Typically produced in mammalian cell culture (e.g., CHO cells). Complex process, high cost of goods, scalability challenges.
  • Fab/scFv: Can be produced in microbes but often require refolding or complex purification due to solubility/aggregation issues. Yields can be variable.
  • VHH: High-yield, soluble expression in inexpensive microbial systems (bacteria, yeast). Simple purification due to stability. Significantly lower production costs and faster manufacturing timelines (~70-80% reduction in lead time vs complex biologics) [1] [4].
  • Multispecificity and Engineering:
  • Conventional IgG: Engineering bispecific IgGs is complex, often requiring chain heterodimerization technologies. Larger size limits tissue penetration.
  • VHH: The single-gene format makes VHHs ideal building blocks for constructing multispecific or multifunctional molecules. Bispecific or multi-targeting VHH constructs (e.g., by genetic fusion or chemical conjugation) are relatively straightforward to engineer and produce. Their small size allows for creating compact multispecific agents with potentially better penetration [1]. Examples include Caplacizumab (bivalent anti-vWF) and numerous bispecific candidates in clinical trials (e.g., Ozoralizumab, targeting TNFα and HSA).

Table 3: Comparative Analysis of VHH vs. Conventional Antibody Formats

ParameterConventional IgGFab FragmentscFv FragmentVHH (sdAb)
Mass~150 kDa~50 kDa~25-30 kDa~12-15 kDa
Binding ValencyBivalentMonovalentMonovalentMonovalent
StructureHeterotetramer (H2L2)Heterodimer (VH-VL + CH1-CL)Single chain (VH-linker-VL)Single Domain (VHH)
Chain Pairing Required?Yes (H-H, H-L)Yes (VH-VL, CH1-CL)Yes (Intramolecular VH-VL)No
Typical Affinity (Kd)pM - nMnM - µMnM - µMnM - pM
Production SystemMammalian Cells (Costly, Slow)E. coli (Often insoluble)E. coli (Often insoluble/aggregated)E. coli/Yeast (Soluble, High Yield)
Thermal StabilityModerate (Denatures ~60-70°C)ModerateLow (Aggregation prone)High (Often >80°C)
Protease ResistanceLowLow-ModerateLowHigh
SolubilityHighModerateLow-Moderate (Aggregation)High
Epitope AccessibilityLimited by size, flat paratopeLimited by size, flat paratopeBetter than IgG/Fab, flat paratopeSuperior (Deep/Concave Epitopes)
Tissue PenetrationLow (Large size)ModerateModerate-HighVery High
Half-life (Native)Long (Weeks, FcRn)Short (Hours)Short (Hours)Short (Hours, unless engineered)
Multispecific EngineeringComplex (Heterodimerization tech)ComplexModerateSimple (Genetic fusion)
Example TherapeuticsRituximab, TrastuzumabCertolizumab pegol (PEGylated Fab)Blinatumomab (Bispecific scFv)Caplacizumab (Bivalent VHH)

The unique combination of small size, high stability, potent antigen binding, simple production, and ease of engineering positions VHH domains as powerful alternatives and complements to conventional antibodies across a wide spectrum of applications, including therapeutics (especially in oncology, inflammation, and as antidotes), in vivo diagnostics (PET, SPECT imaging), research reagents, and industrial biotechnology (e.g., biosensors, enzyme inhibition). Their discovery represents a significant milestone in harnessing antibody diversity for advanced biomedical solutions.

Properties

CAS Number

91874-97-4

Product Name

Vhmdp

IUPAC Name

methyl 3-[12-ethenyl-7-(hydroxymethyl)-18-(3-methoxy-3-oxopropyl)-3,8,13,17-tetramethyl-21,23-dihydroporphyrin-2-yl]propanoate

Molecular Formula

C35H38N4O5

Molecular Weight

594.7 g/mol

InChI

InChI=1S/C35H38N4O5/c1-8-22-18(2)26-13-27-19(3)23(9-11-34(41)43-6)31(37-27)16-32-24(10-12-35(42)44-7)20(4)28(38-32)15-33-25(17-40)21(5)29(39-33)14-30(22)36-26/h8,13-16,36,38,40H,1,9-12,17H2,2-7H3

InChI Key

CXSNTEZIWDUQLA-UHFFFAOYSA-N

SMILES

CC1=C(C2=CC3=NC(=CC4=C(C(=C(N4)C=C5C(=C(C(=N5)C=C1N2)CO)C)C=C)C)C(=C3CCC(=O)OC)C)CCC(=O)OC

Synonyms

2-vinyl-4-(hydroxymethyl)deuteroporphyrin IX
VHMDP

Canonical SMILES

CC1=C(C2=CC3=NC(=CC4=C(C(=C(N4)C=C5C(=C(C(=N5)C=C1N2)CO)C)C=C)C)C(=C3CCC(=O)OC)C)CCC(=O)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.